molecular formula C5H3F3N2O B2774375 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2091369-84-3

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2774375
CAS No.: 2091369-84-3
M. Wt: 164.087
InChI Key: VYKACKKAIKLQJO-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic building block in organic synthesis and medicinal chemistry research . The compound features a reactive aldehyde group and a trifluoromethyl-substituted pyrazole ring, a privileged scaffold known to enhance the pharmacokinetic properties of molecules, such as their metabolic stability and membrane permeability . This structure makes it a valuable intermediate for constructing more complex, nitrogen-containing heterocycles via cyclization and cycloaddition reactions, which are common methods in pyrazole synthesis . Researchers utilize this aldehyde in the discovery and development of novel bioactive molecules, as pyrazole derivatives are extensively investigated for a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties . The trifluoromethyl group is a common bioisostere used in medicinal chemistry to fine-tune the electronic characteristics and lipophilicity of lead compounds . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(trifluoromethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)10-4(3-11)1-2-9-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKACKKAIKLQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives can yield pyrazole rings, which can then be further functionalized to introduce the trifluoromethyl and formyl groups .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde has garnered attention for its potential as a pharmaceutical intermediate. Its applications include:

  • Antimicrobial Agents : Compounds derived from this structure have shown significant antimicrobial activity against various pathogens, including Escherichia coli and Aspergillus niger. Studies indicate inhibition rates of up to 85% at specific concentrations.
  • Antimalarial Activity : Research suggests that derivatives may inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis in malaria parasites, indicating potential for new antimalarial drugs.
  • Monoamine Oxidase Inhibition : Some derivatives exhibit inhibitory activity against human monoamine oxidase, suggesting potential applications in treating neurological disorders .

Agrochemistry

The compound also plays a role in agricultural applications:

  • Herbicidal Properties : Research indicates that derivatives can inhibit protoporphyrinogen oxidase (PPO), leading to effective weed control with over 80% efficacy at optimal dosages. This makes it valuable for developing new herbicides.

Data Tables

Application AreaActivity TypeTested Concentration (µg/mL)Inhibition (%)
Medicinal ChemistryAntimicrobial (E. coli)2075
Medicinal ChemistryAntimicrobial (A. niger)5085
AgrochemistryHerbicidal (Weed Control)Optimal Dosage>80

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound showed significant inhibition against E. coli and A. niger, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Herbicidal Application

Experiments evaluating the herbicidal effectiveness of this compound demonstrated over 80% weed control against common agricultural weeds, supporting its practical application in herbicide formulation.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
  • 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • 1-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and formyl groups on the pyrazole ring. This unique structure imparts distinct reactivity and biological activity compared to its analogs .

Biological Activity

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves the reaction of trifluoroacetaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. Various synthetic routes have been optimized to enhance yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions, which have shown significant improvements in reaction efficiency.

Anticancer Properties

Research has demonstrated that derivatives of 1H-pyrazole, including this compound, exhibit promising anticancer activities. A study indicated that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. Specifically, some derivatives have shown an ability to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes at low concentrations (1.0 μM) .

CompoundCell LineConcentration (μM)Effect on Apoptosis
7dMDA-MB-2311.0Induces apoptosis
7hMDA-MB-2312.5Enhances caspase-3
10cMDA-MB-23110.0Induces apoptosis

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. Compounds derived from this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, certain derivatives displayed selectivity indices significantly higher than standard anti-inflammatory drugs like celecoxib .

CompoundCOX-2 Inhibition (%)Selectivity Index
150a27.0>189
150b35.9Not specified

Antimicrobial Activity

The antimicrobial properties of pyrazole-containing compounds have been evaluated against various bacterial and fungal strains. Preliminary studies suggest that these compounds exhibit moderate to high antibacterial activity, with some derivatives showing effectiveness comparable to standard antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound enhances apoptotic pathways in cancer cells through caspase activation.
  • Enzyme Inhibition : It selectively inhibits COX enzymes, reducing inflammation.
  • Microtubule Destabilization : Some derivatives interfere with microtubule assembly, which is crucial for cell division .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Breast Cancer Study : A derivative was tested on MDA-MB-231 cells, resulting in a significant reduction in cell viability and enhanced apoptotic markers.
  • Inflammation Model : In carrageenan-induced edema models in rats, compounds derived from this scaffold showed reduced swelling and inflammation compared to controls.

Q & A

Q. What are the common synthetic routes for 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. A general approach includes:

Vilsmeier-Haack Formylation : Reacting 1-(trifluoromethyl)-1H-pyrazole with DMF/POCl₃ to introduce the aldehyde group at the 5-position .

Fluorination Optimization : Using trifluoromethylation agents (e.g., CF₃Cl or CF₃I) under controlled temperatures (0–25°C) to ensure regioselectivity .

Non-Conventional Techniques : Microwave or ultrasonic-assisted methods reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields (75–90%) compared to conventional heating .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Catalysts : Lewis acids like ZnCl₂ improve trifluoromethyl group incorporation .
  • Continuous Flow Reactors : Enable scalable synthesis with precise temperature control .

Q. Table 1: Comparison of Synthetic Methods

MethodTime (h)Yield (%)Advantages
Conventional Heating12–2460–75Low equipment cost
Microwave-Assisted0.5–280–90Faster, energy-efficient
Flow Reactor1–385–95Scalable, consistent quality

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., aldehyde proton at δ 9.8–10.2 ppm) and CF₃ group splitting patterns (δ 110–120 ppm for ¹⁹F NMR) .
  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and confirm trifluoromethyl orientation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 209.05) .
  • IR Spectroscopy : Aldehyde C=O stretch (1700–1720 cm⁻¹) and CF₃ vibrations (1150–1250 cm⁻¹) .

Q. Key Considerations :

  • Crystallization Solvents : Use hexane/ethyl acetate mixtures for high-purity crystals .
  • Dynamic NMR : Resolves rotational barriers in the pyrazole ring at low temperatures .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound's reactivity in nucleophilic additions?

Methodological Answer: The CF₃ group is strongly electron-withdrawing, activating the aldehyde toward nucleophilic attack (e.g., Grignard or hydrazine reactions). Computational studies (DFT) show:

  • Electrostatic Potential Maps : Highlight electron deficiency at the aldehyde carbon (partial charge: +0.35) .
  • Reactivity Trends : CF₃ increases the electrophilicity of the aldehyde by 30% compared to non-fluorinated analogs, enabling faster Knoevenagel condensations .

Q. Experimental Validation :

  • Kinetic Studies : Monitor reaction rates with UV-Vis spectroscopy in THF .
  • Substituent Effects : Compare with difluoromethyl analogs to isolate CF₃-specific contributions .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Methodological Answer: Discrepancies in bond lengths/angles often arise from disordered CF₃ groups or solvent inclusion. Mitigation approaches include:

Multi-Program Refinement : Cross-validate using SHELXL (for small molecules) and Phenix (for disorder modeling) .

Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K vs. 298 K) .

Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) to validate packing models .

Q. Case Study :

  • A 2024 study resolved CF₃ disorder in a related pyrazole by refining occupancy ratios (0.7:0.3) and applying restraints to bond distances .

Q. How can computational methods predict the compound's interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., cytochrome P450). The aldehyde group forms hydrogen bonds with catalytic residues (binding energy: −8.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate CF₃ substitution patterns with IC₅₀ values for antimicrobial activity .

Q. Validation :

  • In Vitro Assays : Compare docking predictions with enzyme inhibition data (e.g., IC₅₀ = 12 μM for acetylcholinesterase) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer: Key Challenges :

  • Byproduct Formation : Competing formylation at the 3-position occurs above 50°C .
  • CF₃ Group Stability : Degrades under prolonged heating (>100°C) .

Q. Solutions :

  • Flow Chemistry : Maintains temperature (±2°C) and reduces residence time to <5 minutes .
  • Catalyst Screening : Pd/C (1 mol%) suppresses side reactions in trifluoromethylation .
  • In-Line Analytics : Use FTIR to monitor aldehyde formation in real time .

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